![molecular formula C9H7N3 B1596244 2-Methyl-1H-benzimidazole-5-carbonitrile CAS No. 92443-13-5](/img/structure/B1596244.png)
2-Methyl-1H-benzimidazole-5-carbonitrile
Overview
Description
2-Methyl-1H-benzimidazole-5-carbonitrile is a compound with the molecular weight of 157.17 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of similar compounds, such as methyl 1H-benzimidazole-5-carboxylates, has been reported to involve the reaction of o-phenylendiamine derivatives with urea . Oxygen at the 2nd position was converted to chlorine in the presence of POCl3. Finally, the resulting products were obtained by the nucleophilic substitution with 4-methylpiperidine .Molecular Structure Analysis
The InChI code for 2-Methyl-1H-benzimidazole-5-carbonitrile is 1S/C9H7N3/c1-6-11-8-3-2-7 (5-10)4-9 (8)12-6/h2-4H,1H3, (H,11,12) . This indicates that the compound has a benzimidazole core with a methyl group at the 2nd position and a carbonitrile group at the 5th position.Physical And Chemical Properties Analysis
2-Methyl-1H-benzimidazole-5-carbonitrile is a solid substance at room temperature . It has a molecular weight of 157.17 .Scientific Research Applications
Synthesis of Substituted Benzimidazoquinolones
2-Methyl-1H-benzimidazole-5-carbonitrile can be used as a key precursor to synthesize substituted benzimidazoquinolones . These compounds are often used in medicinal chemistry due to their wide range of biological activities.
Creation of Phase Transition Coordination Polymer Crystals
This compound can be used in the synthesis of reversible solid-to-liquid phase transition coordination polymer crystals . These materials have potential applications in various fields, including materials science and nanotechnology.
Corrosion Inhibition
2-Methyl-1H-benzimidazole-5-carbonitrile exhibits properties of corrosion inhibition . This makes it useful in industries where metal protection is crucial, such as in the manufacturing and automotive sectors.
Antibacterial and Antifungal Activities
Benzimidazole derivatives, which include 2-Methyl-1H-benzimidazole-5-carbonitrile, have shown potent antibacterial and antifungal activities . They can be effective against various pathogens, making them valuable in the development of new antimicrobial drugs.
Anti-inflammatory and Antitumor Activities
Benzimidazole compounds have demonstrated anti-inflammatory and antitumor activities . This suggests potential applications in the treatment of inflammatory diseases and cancer.
Antidiabetic Activities
Benzimidazole derivatives have also shown antidiabetic activities . This indicates their potential use in the management and treatment of diabetes.
Safety and Hazards
Mechanism of Action
Target of Action
Benzimidazole derivatives have been known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Benzimidazole derivatives have been reported to interact with various biological targets, leading to a broad range of chemical and biological properties .
Biochemical Pathways
Benzimidazole derivatives have been reported to influence a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Benzimidazole derivatives have been reported to exhibit a wide range of biological activities .
properties
IUPAC Name |
2-methyl-3H-benzimidazole-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-6-11-8-3-2-7(5-10)4-9(8)12-6/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFHANMJUAOJKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344017 | |
Record name | 2-Methyl-1H-benzimidazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1H-benzimidazole-5-carbonitrile | |
CAS RN |
92443-13-5 | |
Record name | 2-Methyl-1H-benzimidazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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